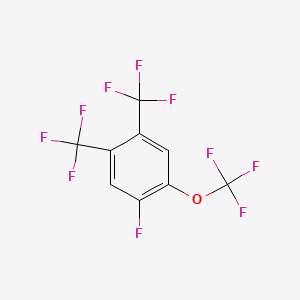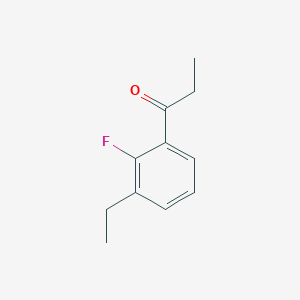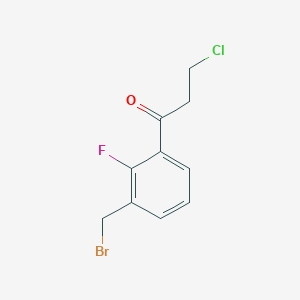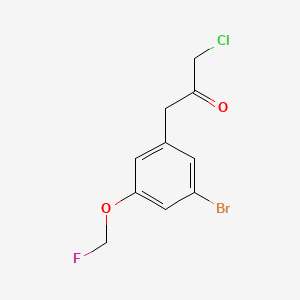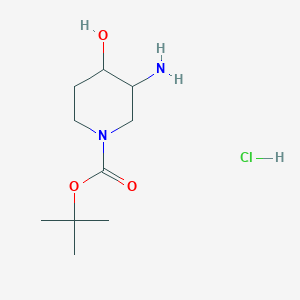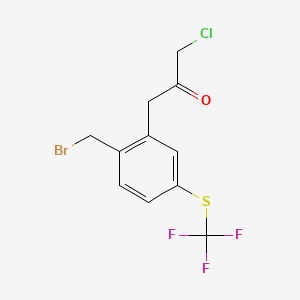
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl groups . The reaction conditions often include the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to expedite the reaction process .
化学反応の分析
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, influencing various biochemical pathways .
類似化合物との比較
1,2-Bis(2,4-bis(trifluoromethyl)phenyl)-1,2-ethanedione: This compound shares the trifluoromethyl-phenyl structure but differs in its ethanedione moiety.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with trifluoromethyl groups, used extensively in organocatalysis.
特性
分子式 |
C11H7ClF6O |
|---|---|
分子量 |
304.61 g/mol |
IUPAC名 |
1-[2,4-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)11(16,17)18/h2-4,9H,1H3 |
InChIキー |
BTZXKJDBOOSOJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


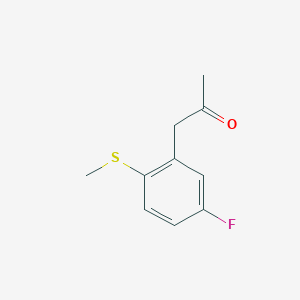
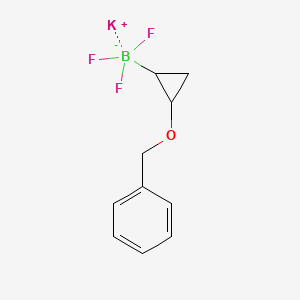
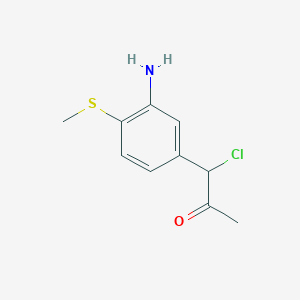
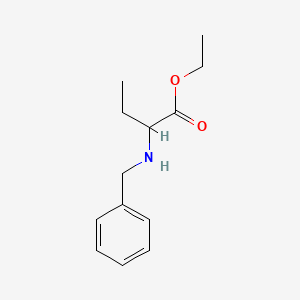
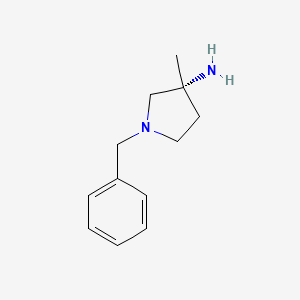
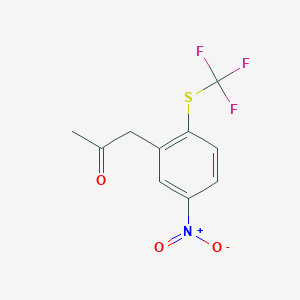
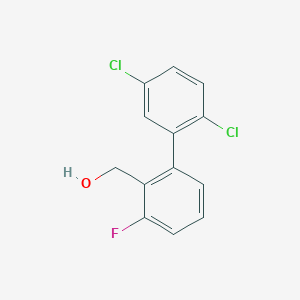
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
